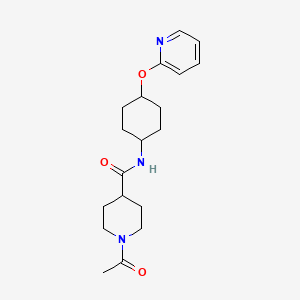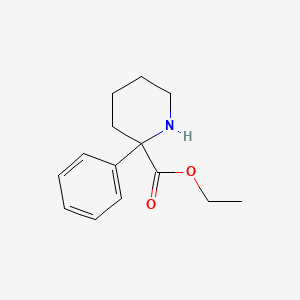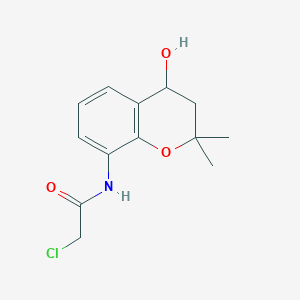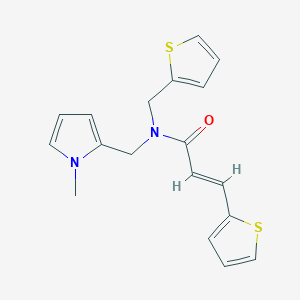
1-acetyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-acetyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)piperidine-4-carboxamide, also known as ACY-1083, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of cellular processes such as protein degradation, cell motility, and intracellular transport. ACY-1083 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader class of chemicals that have been synthesized and evaluated for their antimicrobial and analgesic activities. For example, Nosova et al. (2020) explored the synthesis of similar compounds, demonstrating the potential for antimicrobial applications. This study highlights the importance of chemical synthesis in developing new compounds with potential biological activities (Nosova et al., 2020).
Anticancer Activity
Another significant area of research involves evaluating the anticancer potential of related compounds. Kumar et al. (2013) investigated the synthesis of piperazine-2,6-dione derivatives, some of which exhibited good anticancer activity against various cancer cell lines, underscoring the potential therapeutic applications of such compounds (Kumar et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
The compound and its derivatives have also been studied for their anti-angiogenic properties and DNA cleavage activities. Kambappa et al. (2017) synthesized novel derivatives that efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays. This research suggests a dual mechanism of action, offering a promising avenue for anticancer therapy by targeting both angiogenesis and DNA integrity (Kambappa et al., 2017).
Antimicrobial Properties
Research on the antimicrobial properties of derivatives highlights their potential in combating various pathogens. Flefel et al. (2018) prepared a series of compounds starting from a similar chemical structure, demonstrating significant antimicrobial activities. These findings underscore the potential of such compounds in developing new antimicrobial agents (Flefel et al., 2018).
Insecticidal Activity
Additionally, the insecticidal activity of pyridine derivatives, including compounds with structural similarities, has been investigated. Bakhite et al. (2014) studied the synthesis and toxicity of some pyridine derivatives against the cowpea aphid, revealing the potential of these compounds in agricultural applications to protect crops from pests (Bakhite et al., 2014).
properties
IUPAC Name |
1-acetyl-N-(4-pyridin-2-yloxycyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(23)22-12-9-15(10-13-22)19(24)21-16-5-7-17(8-6-16)25-18-4-2-3-11-20-18/h2-4,11,15-17H,5-10,12-13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIWBVTZGFOUHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)


![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)
![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2357717.png)



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2357724.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2357725.png)